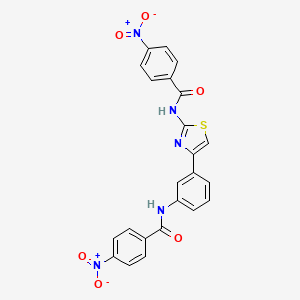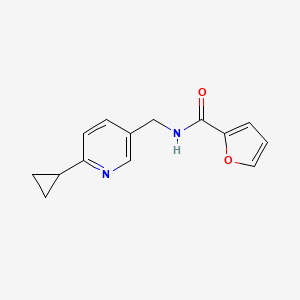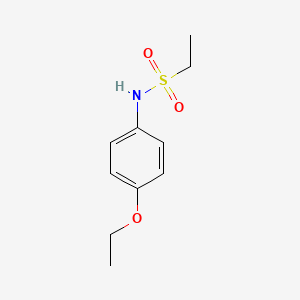![molecular formula C9H20ClNO B2376135 [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride CAS No. 1864015-26-8](/img/structure/B2376135.png)
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1864015-26-8 . It has a molecular weight of 193.72 . The IUPAC name for this compound is (2-isopropyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h7-9H,3-6,10H2,1-2H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Scientific Research Applications
Curtis Reactions and Zinc Complexes : A study by Patricio-Rangel et al. (2019) explored the Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole. This research synthesized several complexes, including those obtained by condensation of propan-2-one with ZnII complexes, relevant to the chemistry of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride. The structural and vibrational studies provided insights into the stabilization and geometrical characteristics of these complexes Patricio-Rangel et al., 2019.
Chromatography and Complexation : Geue and Searle (1983) described large-scale syntheses and isolation procedures for various compounds, including those related to the structure of this compound. The study highlighted efficient isolation procedures that are more advantageous compared to conventional methods Geue & Searle, 1983.
Synthesis and Spectroscopic Characterization : Shimoga, Shin, and Kim (2018) conducted a study on the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with structural similarities to this compound. They used spectroscopic techniques like UV-Vis, FTIR, NMR, and mass spectrometry for characterization, which could be relevant for understanding similar compounds Shimoga et al., 2018.
Diiron(III) Complexes and Methane Monooxygenases : Research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes as functional models for methane monooxygenases included studies on compounds structurally related to this compound. This work provided insights into catalytic properties and bond selectivity, which could be valuable for understanding similar chemical structures Sankaralingam & Palaniandavar, 2014.
Epoxidation and Characterization of Related Compounds : Chistyakov et al. (2019) described the synthesis and characterization of compounds related to this compound, focusing on their behavior in Claisen rearrangement and epoxidation. The study also explored the thermal properties of these compounds, providing valuable information for related chemical research Chistyakov et al., 2019.
Antiosteoclast Activity and Synthesis : A study by Reddy et al. (2012) on the synthesis and antiosteoclast activity of certain boronates included the synthesis of (±)-piperidin-2-yl-methanamine, a compound structurally related to this compound. The study evaluated the biological activity of these compounds, offering insights into potential biomedical applications Reddy et al., 2012.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(2-propan-2-yloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h7-9H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMCXIDLHHHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-26-8 |
Source


|
| Record name | [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)



![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)


![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)

